molecular formula C60H90N16O22S4 B582999 Guanylin (rat, mouse) CAS No. 144940-98-7

Guanylin (rat, mouse)

Cat. No. B582999
M. Wt: 1515.71
InChI Key: VGFLUTOEMABSGC-RAJPIYRYSA-N
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Description

Guanylin (rat, mouse) is an endogenous intestinal guanylate cyclase activator that stimulates the production of cGMP and causes secretory diarrhea . It may regulate intestinal fluid and electrolyte absorption in intestines . The molecular formula of Guanylin (rat, mouse) is C60H90N16O22S4 .


Synthesis Analysis

Guanylin is synthesized by gut enterochromaffin cells as a prohormone of 115 amino acids and is processed to the molecular form of 94 amino acids circulating in the blood . It is composed of 15 amino acids .


Molecular Structure Analysis

The molecular weight of Guanylin (rat, mouse) is 1515.71 . The isolated hormonal form of guanylin is a 94-amino acid peptide with a molecular mass of 10.3 kDa .


Chemical Reactions Analysis

Guanylin peptides are filtered in the glomerulus, and additionally synthesized and excreted by tubular cells. They activate receptors located in the luminal membrane of the tubular cells along the nephron .

Scientific Research Applications

  • Chloride Secretion in Colonic Epithelia : Guanylin was found to increase chloride secretion in the epithelium of the mouse colon. This activity was notably absent in colonic epithelia from cystic fibrosis mice, suggesting the involvement of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel in guanylin's action (Cuthbert et al., 1994).

  • Regulation by Salt Intake : Guanylin signaling was found to be down-regulated in rats on a low-salt diet, indicating its role in adapting to salt restriction (Li et al., 1996).

  • Heat-Stable Enterotoxin Superagonist : Guanylin, similar to bacterial heat-stable enterotoxins, activates intestinal guanylate cyclase. This study provided insights into the mechanism of diarrhea caused by these toxins (Carpick & Gariépy, 1993).

  • Natriuresis in Mice : Guanylin induced natriuresis (excretion of sodium in urine) in mice, even in the absence of the guanylyl cyclase-C receptor, suggesting a mechanism independent of this receptor (Carrithers et al., 2004).

  • Localization in the Intestine : Immunohistochemical studies localized guanylin in goblet cells in the rat intestine, supporting its role in hydrating intestinal mucin (Cohen et al., 1995).

  • Proguanylin in Human Intestine and Plasma : Identification of a 10-kDa proguanylin as a major guanylin molecule in human intestine and plasma, with increased levels in renal insufficiency (Nakazato et al., 1994).

  • Downregulation in Intestinal Adenomas : Guanylin expression was found to be downregulated in mouse and human intestinal adenomas, suggesting its involvement in intestinal epithelial cell transformation (Steinbrecher et al., 2000).

Safety And Hazards

While specific safety and hazards related to Guanylin (rat, mouse) are not detailed in the search results, general safety measures for handling peptides include ensuring adequate ventilation, using personal protective equipment such as safety goggles, protective gloves, and suitable respirators .

Future Directions

Research on Guanylin (rat, mouse) is ongoing, with a focus on understanding the GC-C independent signaling pathway . Future studies will determine the importance of the GC-C independent signaling pathway in female subjects .

properties

IUPAC Name

(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFLUTOEMABSGC-RAJPIYRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H90N16O22S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanylin (rat, mouse)

Citations

For This Compound
2
Citations
MW Bengtsson, G Jedstedt, G Flemström - Acta physiologica, 2007 - Wiley Online Library
Aim: Uroguanylin and guanylin are endogenous ligands for guanylate cyclase C, an upstream regulator of the cystic fibrosis transmembrane resistance (CFTR) anion channel, and both …
Number of citations: 18 onlinelibrary.wiley.com
JL VandeBerg, ES Robinson - Marsupial biology: recent research …, 1997 - books.google.com
The The South American grey short-tailed opossum, Monodelphis domestica, is a small (80 to 120 g), nocturnal marsupial native to Brazil and adjacent countries. It is docile, breeds …
Number of citations: 20 books.google.com

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